molecular formula C13H14O3 B11152059 2H-1-Benzopyran-2-one, 7-ethoxy-4-ethyl- CAS No. 116482-94-1

2H-1-Benzopyran-2-one, 7-ethoxy-4-ethyl-

Cat. No.: B11152059
CAS No.: 116482-94-1
M. Wt: 218.25 g/mol
InChI Key: UCRINVLIKASQJD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 7-ethoxy-4-ethyl- typically involves the condensation of appropriate phenolic compounds with ethyl acetoacetate under acidic or basic conditions. The reaction is followed by cyclization to form the benzopyranone structure. Common reagents used in this synthesis include sulfuric acid or sodium hydroxide as catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 7-ethoxy-4-ethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzopyranones .

Scientific Research Applications

2H-1-Benzopyran-2-one, 7-ethoxy-4-ethyl- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 7-ethoxy-4-ethyl- involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. In medicinal applications, it may interact with specific enzymes or receptors to exert its therapeutic effects .

Properties

CAS No.

116482-94-1

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

7-ethoxy-4-ethylchromen-2-one

InChI

InChI=1S/C13H14O3/c1-3-9-7-13(14)16-12-8-10(15-4-2)5-6-11(9)12/h5-8H,3-4H2,1-2H3

InChI Key

UCRINVLIKASQJD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2)OCC

Origin of Product

United States

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